REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:15])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][OH:14])=[CH:9][CH:8]=1)[CH3:2].[H][H]>[Pd].C(O)C>[CH2:1]([O:3][C:4](=[O:15])[CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][OH:14])=[CH:11][CH:12]=1)[CH3:2]
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Name
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3-(4-Hydroxymethylphenyl)acrylic acid ethyl ester
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Quantity
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3 g
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Type
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reactant
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Smiles
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C(C)OC(C=CC1=CC=C(C=C1)CO)=O
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Name
|
|
Quantity
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0.3 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through celite (Diatomaceous Earth)
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCC1=CC=C(C=C1)CO)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |